molecular formula C9H8FNO B1611010 5-Fluoro-1-methylindolin-2-one CAS No. 41192-31-8

5-Fluoro-1-methylindolin-2-one

Cat. No.: B1611010
CAS No.: 41192-31-8
M. Wt: 165.16 g/mol
InChI Key: WROABDKGDNIESH-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylindolin-2-one (CAS 41192-31-8) is a fluorinated derivative of the privileged indolin-2-one (oxindole) scaffold. The strategic incorporation of fluorine at the 5-position is a critical modification in medicinal chemistry, known to significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, thereby improving its potential as a bioactive molecule . This core structure is integral to drug discovery efforts, particularly in the development of targeted therapies. Fluorinated oxindole derivatives have demonstrated promising activity in inhibiting the growth of prostate cancer cells by influencing AMPK pathways, and other analogues are investigated as potassium channel openers for potential application in central nervous system disorders . Furthermore, related 5-fluoroindole structures have been extensively utilized in the asymmetric synthesis of complex active molecules, such as the spiroindolone class of antimalarial agents, highlighting the value of this scaffold in constructing stereochemically defined therapeutic candidates . As a key synthetic intermediate, this compound serves as a versatile building block for further functionalization, including advanced fluorination reactions at the C-3 position to create novel chemical entities for biological screening . This product is intended for research applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROABDKGDNIESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565384
Record name 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one
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Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41192-31-8
Record name 5-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41192-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Indolin 2 One Chemical Class and Medicinal Chemistry Landscape

The indolin-2-one scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrolidin-2-one ring, is a cornerstone in medicinal chemistry. This core is present in a multitude of biologically active compounds, both naturally occurring and synthetic. Indolin-2-one derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Their versatility stems from the ease with which the core structure can be functionalized at various positions, allowing for the fine-tuning of their steric and electronic properties to achieve desired biological effects.

A significant area of application for indolin-2-one derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indolin-2-one scaffold serves as a potent pharmacophore that can be elaborated to target the ATP-binding site of various kinases.

Strategic Significance of Fluorine Substitution Within Indolin 2 One Scaffolds

The introduction of a fluorine atom into a drug candidate molecule is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

In the context of the indolin-2-one scaffold, the substitution of a hydrogen atom with fluorine at the 5-position, as seen in 5-Fluoro-1-methylindolin-2-one, can lead to several advantageous modifications. The electron-withdrawing nature of the fluorine atom can alter the electron distribution within the aromatic ring, potentially influencing the compound's reactivity and its interactions with biological macromolecules. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its therapeutic effect. The strategic placement of fluorine can also enhance the binding affinity of the molecule to its target protein through favorable electrostatic interactions.

Historical and Current Trajectories in 5 Fluoro 1 Methylindolin 2 One Research

The research trajectory of 5-Fluoro-1-methylindolin-2-one has evolved from foundational synthetic explorations to its current investigation in cutting-edge applications. Early research primarily focused on the synthesis of the indolin-2-one core and its subsequent functionalization. A key precursor for the synthesis of this compound is 5-Fluoro-1-methylindoline-2,3-dione, which can be prepared through methods such as the reaction of N-methylisatin with potassium fluoride. rsc.org

More recent synthetic advancements include the development of novel methods like visible light-induced radical cyclization of o-iodophenylacrylamides to afford indolin-2-ones, including fluorinated derivatives, under mild reaction conditions. researchgate.net These synthetic innovations have made this compound and its derivatives more accessible for further investigation.

Current research on this compound is multifaceted. In the realm of medicinal chemistry, derivatives of this compound are being actively explored for their therapeutic potential. For instance, Schiff base conjugates and Mannich bases of 5-fluoroisatin (B27256) derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. jpionline.org Furthermore, studies have shown that certain derivatives exhibit promising anticancer properties. acs.org

Beyond its biomedical applications, this compound has emerged as a building block in materials science. Researchers have designed and synthesized π-conjugated polymers incorporating this moiety for use as donor materials in organic solar cells. rsc.org The strong electron-accepting nature of the this compound side chain contributes to achieving desirable electronic properties for efficient solar energy conversion. rsc.org

The ongoing research into this compound highlights its versatility as a scaffold, with a promising future in both the development of new therapeutic agents and advanced materials.

Compound Data

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound5-fluoro-1-methyl-1,3-dihydro-2H-indol-2-one1101851-77-7C₉H₈FNO165.16
5-Fluoro-1-methylindoline-2,3-dione5-fluoro-1-methyl-1H-indole-2,3-dione773-91-1C₉H₆FNO₂179.15
N-methylisatin1-methyl-1H-indole-2,3-dione2058-74-4C₉H₇NO₂161.16
o-iodophenylacrylamidesNot ApplicableNot ApplicableNot ApplicableNot Applicable
5-fluoroisatin5-fluoro-1H-indole-2,3-dione317-33-9C₈H₄FNO₂165.12

Research Findings on this compound and Derivatives

Research AreaDerivative TypeKey FindingsReference(s)
Medicinal Chemistry Schiff base and Mannich bases of 5-fluoroisatinShowed significant antibacterial and favorable antifungal activity. jpionline.org
3-hydrazinoindolin-2-one derivativesPlatinum(II) complexes exhibited cytotoxicity against cancer cells by inducing apoptosis. acs.org
Materials Science π-conjugated polymers with this compound side chainsPolymers demonstrated low-lying HOMO energy levels, beneficial for high open-circuit voltage in organic solar cells. rsc.org
Synthetic Chemistry Visible light-induced radical cyclizationA concise method for the synthesis of indolin-2-ones, including a 71% yield for 3-Ethyl-5-fluoro-1-methylindolin-2-one. researchgate.net
Synthesis from 1-methylindolin-2-oneA method for producing 5-fluoro-1-methylindoline-2,3-dione with an 82% yield. rsc.org

Advanced Structure Activity Relationship Sar Studies for 5 Fluoro 1 Methylindolin 2 One Scaffolds

Positional and Electronic Effects of Fluorine on Bioactivity

The introduction of a fluorine atom to the indolin-2-one ring is a key strategy in drug design, primarily due to its unique electronic properties and small size. researchgate.net The position of the fluorine substituent significantly impacts the compound's biological effectiveness.

Research has shown that fluorination at the C-5 position of the indole (B1671886) ring often leads to a high inhibitory effect against various targets. semanticscholar.org In a study on 2-indolinone derivatives as interleukin-1 receptor (IL-1R) inhibitors, compounds with a fluorine or trifluoromethoxy group at the C-5 position demonstrated the highest inhibitory activity. semanticscholar.org This enhancement is attributed to fluorine's ability to modulate the electronic environment of the scaffold. Fluorine's strong electron-withdrawing nature can alter the acidity of the N-H proton and influence hydrogen bonding capabilities, which are crucial for binding to target proteins. researchgate.netsci-hub.se For instance, the carbonyl moiety and the NH group of the indolin-2-one core are known to form key hydrogen bonds with the hinge region of protein kinases. sci-hub.se

The electronic effects of fluorine also play a role in stabilizing the bioactive conformation of inhibitors. nih.gov Potential energy surface scans have indicated that fluorine substitution can stabilize specific conformations required for optimal binding to the active site of an enzyme. nih.gov Furthermore, replacing a hydrogen atom with a fluorine atom can increase the hydrophobicity of the molecule, potentially improving its ability to cross cell membranes and interact with hydrophobic pockets within the target protein. researchgate.net

While the 5-fluoro substitution is often beneficial, the effects of fluorination at other positions have also been explored. Studies comparing positional isomers have revealed that the location of the fluorine atom is critical. For example, in a series of (Z)-3-(1-hydroxyethylidene)-1-methylindolin-2-ones, the 5-fluoro, 6-fluoro, and 7-fluoro derivatives were synthesized and characterized, indicating that each positional isomer possesses a distinct electronic profile that can influence its pharmacological activity. mdpi.com In some cases, moving the halogen can have a dramatic effect; for instance, in one series of antitumor agents, replacing a 5-fluoro substituent with a 5-chloro substituent led to a significant increase in potency against the A549 cancer cell line. nih.gov This highlights that while fluorine is a valuable tool, other halogens may be preferred depending on the specific target and the desired interactions.

Role of N-Substituents and Modifications on Pharmacological Profiles

The substituent at the N-1 position of the indolin-2-one scaffold is a critical determinant of a compound's pharmacological profile. The presence of an N-substituent is often strongly correlated with anticancer activity. rsc.org The 1-methyl group in the 5-Fluoro-1-methylindolin-2-one scaffold serves as a common starting point, but modifications at this position can lead to significant changes in potency and selectivity.

Studies have shown that N-alkylation can dramatically influence bioactivity. In a series of 3-(2-oxoethylidene)indolin-2-ones investigated as thioredoxin reductase (TrxR) inhibitors, analogs bearing N-substituents were explored for their cellular effects. oncotarget.com Compounds with an N-butyl or N-benzyl substituent were found to be strongly cytotoxic towards human colorectal and breast carcinoma cells and displayed potent TrxR inhibitory activity. oncotarget.com This suggests that larger, lipophilic groups at the N-1 position can enhance cellular uptake or improve interactions within the target's binding site.

The importance of the N-substituent extends to other target classes as well. In the development of ligands for α-synuclein fibrils, substituting the indolinone nitrogen with bulky groups like benzyl (B1604629) or substituted benzyl groups, as opposed to a smaller N-methyl group, appeared to improve both affinity and selectivity. nih.gov This indicates that the N-1 position can be modified to exploit specific pockets in a target protein, thereby tuning the compound's selectivity profile. Similarly, in the context of nociceptin (B549756) receptor (NOP) ligands, modifications of piperidine (B6355638) N-substituents in a series of N-(4-piperidinyl)-2-indolinones afforded both potent agonists and antagonists, demonstrating that the N-substituent can fundamentally alter the pharmacological nature of the compound. acs.org Research on anti-interleukin-1 active compounds also found that the inhibitory effect was increased in compounds carrying methyl, ethyl, or benzyl groups at the N-1 position, while activity decreased in 1-nonsubstituted derivatives. semanticscholar.org

The table below illustrates the effect of N-1 substitution on the cytotoxic activity of 3-(2-oxoethylidene)indolin-2-one analogs. oncotarget.com

CompoundN-1 SubstituentCytotoxicity (IC50 in µM)
Parent Compound -CH3 (Methyl)> 25
Analog 4 -C4H9 (Butyl)1.8 ± 0.1
Analog 5 -CH2Ph (Benzyl)3.5 ± 0.3

Systematic Exploration of C-3 Substituents and Their Influence on Potency and Selectivity

The C-3 position of the indolin-2-one scaffold is the most frequently modified position for generating diversity and modulating biological activity. researchgate.net A wide variety of substituents, often attached via an exocyclic double bond, have been explored to target different protein families, particularly receptor tyrosine kinases (RTKs). acs.org

Systematic exploration has established clear SAR principles for C-3 substituents. For instance, modifying the 3-substituted group allows for the creation of compounds with high selectivity for specific RTKs. acs.org

Five-membered heteroaryl rings: 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones, such as those containing a pyrrole (B145914) moiety, are often highly specific inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase activity. nih.govacs.org

Substituted benzylidene groups: The introduction of 3-(substituted benzylidenyl)indolin-2-ones containing bulky groups on the phenyl ring can confer high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. acs.orgresearchgate.net

Extended side chains: Compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF receptors. acs.org

The nature of the substituent at C-3 directly influences the compound's interaction with the ATP binding pocket of kinases. acs.org In a study of indolinone derivatives containing chloropyrrole moieties, the presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent at the C-4′ position of the pyrrole ring (which is attached to C-3 of the indolinone) notably enhanced antitumor activities. nih.gov Further optimization by introducing a methyl group at the C-3' position of the pyrrole ring also led to higher activity. nih.gov

The data below shows how different C-3 substituents on an indolin-2-one core can direct selectivity towards different receptor tyrosine kinases. acs.org

C-3 Substituent TypeExample SubstituentPrimary Target Selectivity
Five-membered Heteroaryl (3,5-dimethyl-1H-pyrrol-2-yl)methyleneVEGFR (Flk-1)
Substituted Benzylidene (4-tert-butyl-benzylidene)EGFR, Her-2
Extended Side Chain (Indol-3-ylmethylene) with side chainPDGFR, VEGFR (Flk-1)

Stereochemical Determinants of Biological Activity

Stereochemistry, particularly the configuration of the exocyclic double bond at the C-3 position, is a crucial factor that governs the biological activity of indolin-2-one derivatives. numberanalytics.com These compounds typically exist as either Z or E geometric isomers, and their relative stability and biological activity can differ significantly. nih.gov

The specific geometry of the isomer determines how the molecule fits into the binding site of a target protein. For many kinase inhibitors, the Z-isomer is the more biologically active conformation, as it correctly orients the substituents for key interactions within the ATP-binding pocket. mdpi.com However, this is not a universal rule, and the preferred isomer can depend on the specific substituents and the target protein. In the development of ligands for α-synuclein fibrils, it was noted that certain analogs with a preference for the E,E isomer showed improved affinity. nih.gov

Beyond geometric isomerism, the introduction of chiral centers within the substituents can also lead to stereoisomers with different potencies. In the development of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one inhibitors of the MDM2–p53 interaction, chiral separation of racemic mixtures revealed a clear eutomer/distomer relationship. acs.org The desired enantiomer was often significantly more potent than both the racemate and the corresponding distomer. For example, the eutomer of compound 6g was approximately 150-fold more potent than its distomer, highlighting the critical importance of absolute stereochemistry for optimal target engagement. acs.org This difference arises because only one enantiomer can achieve the precise three-dimensional orientation required to fit perfectly into the chiral binding pockets of the protein, such as the Trp23, Leu26, and Phe19 pockets of MDM2. acs.org

Rational Design Principles for Optimized Lead Compounds

Key principles for lead optimization include:

Target-Specific C-3 Substitution: The choice of the C-3 substituent is paramount for directing selectivity. Based on SAR data, a (pyrrol-2-yl)methylene group is a logical choice when targeting VEGFR, whereas a bulky substituted benzylidene group would be more appropriate for targeting EGFR. acs.org The design process begins with selecting a C-3 moiety known to have an affinity for the target kinase family.

N-1 Group Modification for Potency and Properties: The N-1 methyl group can be replaced with larger or more complex groups to enhance potency and modulate physicochemical properties. oncotarget.comnih.gov Introducing groups like N-benzyl or N-butyl can increase lipophilicity and lead to stronger interactions within hydrophobic pockets of the target. oncotarget.com

Strategic Halogen Placement: While the 5-fluoro group is a good starting point for enhancing bioactivity, other positions and even other halogens should be considered. semanticscholar.orgnih.gov If a crystal structure of the target is available, the placement of the fluorine atom can be optimized to form favorable interactions, such as hydrogen bonds or halogen bonds, with specific residues in the binding site.

Control of Stereochemistry: Since biological activity is often dependent on a specific stereoisomer, synthesis strategies should be designed to produce the desired geometric isomer (Z or E) or the correct enantiomer. numberanalytics.comacs.org Chiral separations and asymmetric synthesis are critical tools in the optimization phase to isolate the most active stereoisomer. acs.org

Integration of Multiple Favorable Modifications: The most potent lead compounds often arise from combining multiple beneficial modifications. For example, an optimized inhibitor might combine a selective C-3 pyrrole moiety, a potency-enhancing N-1 benzyl group, and a 5-fluoro substituent for favorable electronic properties, all while ensuring the correct Z configuration at the exocyclic double bond. This multi-target rational design approach allows for the creation of compounds with both high target affinity and improved cellular activity. researchgate.net

By systematically applying these principles, researchers can move from an initial hit, such as this compound, to a highly optimized lead compound with a pharmacological profile tailored for a specific therapeutic application. nih.gov

Computational Chemistry and in Silico Approaches in 5 Fluoro 1 Methylindolin 2 One Research

Molecular Docking for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding modes and affinities of 5-fluoro-1-methylindolin-2-one analogs with various biological targets.

Research on indolin-2-one derivatives has demonstrated their potential as inhibitors for a range of enzymes, with molecular docking studies providing critical insights into their mechanism of action. For instance, docking studies of 5-fluoro-2-oxindole derivatives against α-glucosidase have revealed key interactions within the enzyme's active site. frontiersin.orgresearchgate.netnih.gov These studies often show that the indolinone core forms crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, which are essential for inhibitory activity. In one such study, the interactions of (Z)-3-((1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one were simulated to understand its affinity for α-glucosidase. researchgate.net

Similarly, molecular docking has been employed to investigate the interaction of 5-fluoroisatin (B27256) Schiff base derivatives with the COX-2 enzyme. researchgate.net These in silico analyses help to understand how the fluorine substitution and other modifications on the indolinone scaffold influence the binding affinity and selectivity towards the target protein. The predicted binding energies from these docking studies often correlate well with experimental inhibitory concentrations (IC50 values), validating the computational models.

Furthermore, docking studies have been instrumental in identifying indolin-2-one analogs as potential inhibitors of HIV-1 reverse transcriptase and DNA gyrase. nih.govnih.gov In the case of HIV-1 RT, the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus was shown to fit into the non-nucleoside inhibitory binding pocket, with the 5-halogen substitution significantly enhancing the binding affinity. nih.gov

Target ProteinThis compound AnalogKey Interactions Observed in DockingPredicted Binding Affinity (if reported)
α-Glucosidase(Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-oneHydrogen bonding with active site residues-
COX-23-(2-(thiophen-2-yl)ethylimino)-5-fluoro-1-((4-phenylpiperazin-1-yl) methyl)indolin-2-one (ITF 5)Interaction with key residues in the active site-
HIV-1 Reverse Transcriptase5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-oneHydrophobic and hydrogen bond interactions-
DNA Gyrase BOptimized indolin-2-one fragmentInteractions with the N-terminal domain-

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Events

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational stability of this compound analogs and the dynamic nature of their interactions with biological targets over time. nih.gov These simulations can reveal fluctuations in protein-ligand complexes, the stability of binding poses predicted by molecular docking, and the role of solvent molecules in the binding process.

MD simulations have been applied to study the stability of indolin-2-one analogues complexed with cytochrome c peroxidase. researchgate.net These simulations, often run for nanoseconds, can confirm that the ligand remains stably bound within the active site, reinforcing the predictions from docking studies. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms provides quantitative measures of the complex's stability. ijbiotech.comigem.wiki

In another study, MD simulations were used to investigate the dynamic properties of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2) in complex with a potent indolinone-derived inhibitor. mdpi.com Such simulations are crucial for understanding how mutations in a target protein can affect ligand binding and for designing inhibitors that are effective against both wild-type and mutant forms of the enzyme. The simulations can highlight changes in the conformational landscape of the binding site and guide the optimization of inhibitor scaffolds to maintain potent binding. nih.gov

The conformational stability of the ligand itself is also a key aspect that can be explored with MD simulations. For this compound, these simulations can predict its preferred conformations in different environments, such as in aqueous solution or within a protein binding pocket, which is critical for understanding its pharmacokinetic properties.

System StudiedSimulation TimeKey Findings from MD Simulations
Indolin-2-one analogues with Cytochrome C PeroxidaseNot specifiedHigh stability of the optimal IDL analogue within the binding pocket. researchgate.net
G2019S mutant of LRRK2 with an indolinone inhibitorNot specifiedProvided insights into the dynamic properties of the complex. mdpi.com
Reteplase mutants20 nsPredicted mutations improved conformational stability. ijbiotech.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. abinit.org For this compound, DFT calculations provide valuable information on its electronic properties, which are fundamental to its chemical behavior and interactions with biological targets. aps.orgaps.org

Furthermore, DFT is employed to simulate and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. researchgate.netrsc.org By calculating the theoretical spectra of this compound, researchers can assign the experimentally observed spectral peaks to specific vibrational modes or electronic transitions. For example, DFT calculations can predict the chemical shifts of the protons and carbons in the NMR spectrum, aiding in the structural elucidation of newly synthesized analogs. scielo.br The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from DFT can provide insights into the molecule's reactivity and its potential to engage in charge-transfer interactions with a receptor. scielo.br

Property Calculated with DFTCompound StudiedSignificance of Findings
Molecular Geometry7-Chloro-5-fluoroindolin-2-onePrediction of bond lengths and angles, understanding the effect of halogen substitution.
Vibrational Frequencies (IR/Raman)2-fluoro 5-nitrotolueneAssignment of experimental vibrational spectra. researchgate.net
NMR Chemical ShiftsCrO2Correlation of calculated shifts with experimental data for structural validation. aps.org
HOMO-LUMO Energy GapPiperine derivativesInsight into chemical reactivity and stability. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

For indolin-2-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to understand the structural requirements for their inhibitory activity against targets like protein tyrosine kinases (PTKs). researchgate.net These studies generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge (positive or negative), and hydrophobicity are favorable or unfavorable for activity.

In a study on indolinone derivatives as PTK inhibitors, 3D-QSAR models were developed using docking-based alignment. researchgate.net The resulting models provided insights into the steric, electrostatic, and hydrophobic interactions essential for ligand binding at the active site. Such models can then be used to predict the biological activity of new, unsynthesized indolinone analogs.

Similarly, QSAR analyses have been performed on other oxindole (B195798) derivatives, such as tetracyclic oxindoles as α-glucosidase inhibitors, to guide the design of more potent compounds. frontiersin.org While a specific QSAR model for this compound was not found in the provided search results, the principles and methodologies from studies on related indolinone scaffolds are directly applicable.

QSAR Study TypeTarget/ActivityKey Descriptors/Fields Identified
3D-QSAR (CoMFA/CoMSIA)Protein Tyrosine Kinase (PTK) InhibitionSteric, electrostatic, and hydrophobic fields. researchgate.net
QSAR Analysisα-Glucosidase InhibitionNot specified

Virtual Screening and De Novo Design of Novel this compound Analogues

Virtual screening and de novo design are powerful computational strategies for the discovery of novel bioactive molecules. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. mdpi.com

The indolin-2-one scaffold has been the subject of such discovery efforts. For example, fragment-based virtual screening has been used to identify indolin-2-one as a fragment that binds to the N-terminal fragment of DNA gyrase B. nih.gov This initial hit was then optimized in silico to develop more potent inhibitors.

Structure-based de novo design has been successfully applied to discover novel inhibitors based on a spiro-oxindole scaffold, which is a derivative of the indolinone core. mdpi.com This approach led to the development of potent inhibitors of the MDM2-p53 protein-protein interaction. In another example, structure-based de novo design was used to identify submicromolar inhibitors of the G2019S mutant of LRRK2, using an indolinone derivative as the starting point. mdpi.com

These computational design strategies, often coupled with molecular docking and other computational tools, are instrumental in exploring the vast chemical space around the this compound scaffold to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Design StrategyTargetOutcome
Fragment-based virtual screeningDNA gyrase BIdentification of indolin-2-one as a key fragment for inhibitor design. nih.gov
Structure-based de novo designMDM2-p53 interactionDiscovery of potent spiro-oxindole inhibitors. mdpi.com
Structure-based de novo designG2019S mutant of LRRK2Identification of submicromolar inhibitors based on an indolinone scaffold. mdpi.com
De novo designHIV-1 Reverse TranscriptaseDesign of novel 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives. researchgate.net

Translational Applications and Future Perspectives for 5 Fluoro 1 Methylindolin 2 One

Role as Versatile Precursors in Pharmaceutical Synthesis

The indolin-2-one core is a cornerstone in the synthesis of a multitude of pharmaceutical agents, particularly in the realm of oncology. 5-Fluoro-1-methylindolin-2-one serves as a valuable starting material for the creation of more complex molecules, primarily kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the N-methyl group can improve solubility and cellular permeability.

The chemical reactivity of the C3 position of the indolin-2-one ring allows for various chemical modifications, such as Knoevenagel condensation, to introduce diverse pharmacophores. This versatility has been exploited to synthesize a range of compounds targeting key signaling pathways involved in cancer progression. For instance, derivatives of the indolin-2-one scaffold are known to inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. ekb.egacs.org The inhibition of these kinases can disrupt tumor angiogenesis and cell proliferation.

One of the most prominent examples of a drug based on the indolin-2-one scaffold is Sunitinib, a multi-targeted kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. ekb.egnih.gov The synthesis of Sunitinib and other similar kinase inhibitors often involves the condensation of a substituted indolin-2-one with an aldehyde-bearing heterocyclic moiety. This compound provides a fluorinated building block that can be utilized in similar synthetic strategies to generate novel kinase inhibitors with potentially improved properties.

Table 1: Examples of Bioactive Molecules Synthesized from Indolin-2-one Scaffolds

Derivative ClassTarget(s)Therapeutic Area
Benzylidene-indolinonesMulti-kinase (e.g., IGF-1R, Tyro3, EphA2)Cancer (Hepatocellular Carcinoma) nih.govnih.gov
Pyrrolo-fused-heterocycle-2-indolinonesVEGFR, PDGFR, c-KitCancer acs.org
Isatin-purine hybridsMulti-kinaseCancer nih.gov
3-Hydrazinoindolin-2-one derivativesApoptosis inductionCancer researchgate.net

Development as Chemical Probes for Biological Target Identification

While this compound is primarily viewed as a precursor for drug candidates, its scaffold holds significant potential for the development of chemical probes for biological target identification and validation. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a cellular context. nih.gov Two prominent techniques in this area are photoaffinity labeling and activity-based protein profiling (ABPP).

Photoaffinity Labeling: This technique involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the chemical probe. wikipedia.org Upon UV irradiation, this group forms a highly reactive species that covalently binds to the target protein in close proximity to the binding site. The protein can then be identified and characterized. This compound could be functionalized with a photoreactive moiety to create a photoaffinity probe. This would allow for the identification of its direct binding partners within the proteome, potentially uncovering novel therapeutic targets.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently react with the active site of a specific class of enzymes. nih.govfrontiersin.org These probes typically contain a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin). To adapt this compound for ABPP, a "clickable" handle, such as an alkyne or azide, could be introduced into its structure. nih.govsigmaaldrich.com This would allow for the subsequent attachment of a reporter tag via a bioorthogonal click reaction. Such probes could be used in competitive ABPP experiments to assess the selectivity of drug candidates derived from the same scaffold across the kinome or other enzyme families.

The development of such chemical probes from the this compound scaffold would be invaluable for understanding its mechanism of action and for the broader field of kinase inhibitor drug discovery.

Strategies for Enhancing Bioavailability and Pharmacokinetic Profiles

The oral bioavailability and pharmacokinetic profile of a drug candidate are critical for its clinical success. The inherent properties of this compound, particularly the presence of fluorine, already offer some advantages. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism. researchgate.netnih.gov This can lead to a longer half-life and improved drug exposure.

Lipinski's Rule of Five: A commonly used guideline to assess the druglikeness of a molecule is Lipinski's Rule of Five. drugbank.comunits.it This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP (octanol-water partition coefficient) not greater than 5.

This compound itself adheres well to these rules, suggesting a good starting point for developing orally bioavailable drugs.

Table 2: Calculated Physicochemical Properties of this compound

PropertyValueLipinski's Rule
Molecular Weight179.18 g/mol < 500
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors2 (O, F)≤ 10
LogP (calculated)~1.5 - 2.0≤ 5

Further modifications to the scaffold can be made to fine-tune its pharmacokinetic properties. For example, the introduction of polar groups can improve solubility, while modulation of lipophilicity can impact absorption and distribution. The N-methyl group on the indolinone nitrogen also contributes to a lower potential for the formation of intermolecular hydrogen bonds, which can positively influence permeability.

Integration into Multi-Targeted Drug Discovery Platforms

The complexity of many diseases, particularly cancer, has led to a paradigm shift from the "one target, one drug" approach to the development of multi-targeted therapies. ekb.egnih.gov By hitting multiple key nodes in a disease-related signaling network, multi-targeted drugs can offer improved efficacy and a lower likelihood of developing drug resistance. The indolin-2-one scaffold is a well-validated platform for the design of multi-targeted kinase inhibitors. ekb.egsci-hub.se

Sunitinib, for example, inhibits several RTKs involved in angiogenesis and tumor cell proliferation. ekb.egnih.gov Following this principle, this compound can be systematically modified to create libraries of compounds that are screened against a panel of kinases. The goal is to identify compounds with a desired polypharmacology profile, potently inhibiting a specific set of kinases while sparing others to minimize off-target toxicity.

The benzylidene-indolinone class of compounds, which can be readily synthesized from this compound, has shown promise as multi-targeted agents against hepatocellular carcinoma by inhibiting kinases such as IGF-1R, Tyro3, and EphA2. nih.govnih.gov Molecular hybridization, where pharmacophores from different active molecules are combined, is another strategy. For instance, hybrid molecules incorporating the isatin (B1672199) (the oxidized form of indolin-2-one) scaffold and a purine (B94841) moiety have been designed as multi-kinase inhibitors. nih.gov

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. The synthesis of pharmaceutically relevant molecules like this compound and its derivatives can benefit significantly from the adoption of such methodologies.

"On Water" Synthesis: Performing organic reactions in water instead of volatile organic solvents is a key aspect of green chemistry. The synthesis of indolin-2-one derivatives through reactions like the Knoevenagel condensation has been shown to be feasible and even accelerated in aqueous media.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of indolin-2-one derivatives has been successfully demonstrated using flow chemistry, often leading to higher yields and shorter reaction times. rsc.orgacs.org Photochemical reactions, such as E-Z isomerization of benzylidene-indolinones, can also be performed more efficiently and with greater control in microfluidic photo-reactors. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents. uni-bielefeld.dee-bookshelf.deed.ac.uk While specific biocatalytic routes to this compound are still under development, the broader field of biocatalysis for the synthesis of chiral amines and other pharmaceutical intermediates is rapidly advancing and holds promise for the future production of this compound.

Table 3: Green Chemistry Approaches for Indolin-2-one Synthesis

Green Chemistry MethodDescriptionPotential Advantage for this compound Synthesis
"On Water" SynthesisUtilizes water as the solvent.Reduced use of volatile organic compounds, potentially improved reaction rates.
Flow ChemistryReactions are performed in a continuous stream.Improved safety, scalability, and control over reaction parameters. acs.org
Photocatalysis in FlowUses light to drive chemical reactions in a flow reactor.Efficient E-Z isomerization and other photochemical transformations. rsc.orgresearchgate.net
BiocatalysisEmploys enzymes to catalyze specific reactions.High stereoselectivity, mild reaction conditions, reduced waste. uni-bielefeld.dee-bookshelf.de

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable, facilitating its broader application in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Fluoro-1-methylindolin-2-one to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with precise control over parameters. For example, fluorination of indolinone precursors often requires anhydrous conditions (e.g., using DMF as a solvent) and temperatures between 80–100°C to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical, with yields reported between 60–75% in controlled studies . Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (>98%) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., fluorine-induced splitting patterns). For example, the methyl group at N1 typically appears as a singlet near δ 3.2 ppm .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 180.1 (calculated for C9_9H8_8FNO).
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL (for refinement) to verify bond angles and torsional conformations .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include:

  • Dehalogenated byproducts : Minimize by using inert atmospheres (N2_2/Ar) to prevent reductive side reactions.
  • Oxidation products : Add antioxidants like BHT (butylated hydroxytoluene) during storage .
  • Incomplete methylation : Optimize reaction time (12–18 hours) and stoichiometry (1.2 equivalents of methyl iodide) .

Advanced Research Questions

Q. How does the fluorine substitution at position 5 influence the electronic properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that fluorine increases electron-withdrawing effects, lowering the HOMO-LUMO gap by ~0.3 eV compared to unsubstituted indolin-2-one. This enhances electrophilic reactivity, as evidenced by increased rates in nucleophilic aromatic substitution reactions . Experimental validation via cyclic voltammetry shows a 50 mV anodic shift in oxidation potentials .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:

  • Dose-Response Curves : Use at least three independent replicates with IC50_{50} values calculated via nonlinear regression.
  • Cell Line Authentication : Confirm via STR profiling to avoid cross-contamination .
  • Meta-Analysis : Pool data from multiple studies (e.g., using Scopus-indexed literature) to identify trends, as done for 5-FU analogs .

Q. How can crystallographic data for this compound be leveraged to predict its binding affinity in protein-ligand interactions?

  • Methodological Answer : Use X-ray structures (e.g., PDB ID: 5ZM) to model interactions via molecular docking (AutoDock Vina). Key observations:

  • The fluorine atom forms halogen bonds with backbone carbonyls (distance: ~3.0 Å).
  • The methyl group at N1 induces steric complementarity in hydrophobic pockets . Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies on this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., 3,3-diethyl vs. 3-phenyl) and assess impacts on activity .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors at C2=O).
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.